molecular formula C22H15N5O4 B3855304 N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

Cat. No. B3855304
M. Wt: 413.4 g/mol
InChI Key: SZGHNBQIOMXKRT-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazones possessing an azometine -NHN=C- proton constitute an important class of compounds for new drug development . Therefore, many researchers have synthesized these compounds as target structures and evaluated their biological activities .


Synthesis Analysis

Hydrazones are typically synthesized through the reaction of a hydrazide with an aldehyde or ketone. The resulting compound often has significant biological activity .


Chemical Reactions Analysis

The chemical reactions that a compound undergoes largely depend on its functional groups. In the case of hydrazones, these can participate in a variety of reactions, including oxidation, reduction, and formation of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as its melting point, boiling point, density, molar mass, and solubility. These properties are determined by the compound’s molecular structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to ensure safety .

Future Directions

The development of new drugs is a major focus of pharmaceutical research. Compounds with promising properties are often modified to improve their efficacy and reduce side effects. The future research directions for your compound would likely involve further testing and optimization .

properties

IUPAC Name

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O4/c28-22(26-23-14-17-11-12-20(31-17)27(29)30)21-24-18(15-7-3-1-4-8-15)13-19(25-21)16-9-5-2-6-10-16/h1-14H,(H,26,28)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGHNBQIOMXKRT-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C\C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
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N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
Reactant of Route 3
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N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
Reactant of Route 4
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N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
Reactant of Route 5
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N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
Reactant of Route 6
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N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

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